molecular formula C11H13FO3 B7999240 3-Fluoro-4-methoxyphenethyl acetate

3-Fluoro-4-methoxyphenethyl acetate

Cat. No.: B7999240
M. Wt: 212.22 g/mol
InChI Key: XPHMPOMYTLMXMH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenethyl acetate is a chemical compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenethyl acetate structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenethyl acetate typically involves the following steps:

  • Starting Material: The synthesis begins with 3-fluoro-4-methoxyphenol as the starting material.

  • Acetylation: The phenol group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyphenethyl acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the phenethyl acetate group to corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can reduce the acetate group to an alcohol.

  • Substitution: Substitution reactions can replace the fluorine or methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-Fluoro-4-methoxyphenyl acetate can be oxidized to 3-fluoro-4-methoxyphenyl acetic acid.

  • Reduction: Reduction can yield 3-fluoro-4-methoxyphenethyl alcohol.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

3-Fluoro-4-methoxyphenethyl acetate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorine and methoxy groups on biological systems.

  • Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxyphenethyl acetate exerts its effects depends on its molecular targets and pathways. The fluorine and methoxy groups can influence the compound's interaction with biological targets, such as enzymes and receptors. The specific mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

3-Fluoro-4-methoxyphenethyl acetate is similar to other phenethyl acetate derivatives, but its unique combination of fluorine and methoxy groups sets it apart. Some similar compounds include:

  • 4-Methoxyphenethyl acetate: Lacks the fluorine atom.

  • 3-Fluorophenethyl acetate: Lacks the methoxy group.

  • 3-Fluoro-4-hydroxyphenethyl acetate: Has a hydroxyl group instead of a methoxy group.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)15-6-5-9-3-4-11(14-2)10(12)7-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHMPOMYTLMXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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